N-(3-cyano-5-phenylfuran-2-yl)butanamide
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Overview
Description
N-(3-cyano-5-phenylfuran-2-yl)butanamide: is an organic compound with the molecular formula C15H14N2O2 and a molar mass of 254.28 g/mol . This compound is characterized by the presence of a cyano group, a phenyl group, and a furan ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5-phenylfuran-2-yl)butanamide typically involves the reaction of 3-cyano-5-phenyl-2-furancarboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(3-cyano-5-phenylfuran-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted furan and phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and furan ring play crucial roles in binding to these targets, leading to modulation of biological pathways . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(3-cyano-5-phenylfuran-2-yl)butanamide
- Butanamide, N-(3-cyano-5-phenyl-2-furanyl)-
Comparison: this compound is unique due to its specific substitution pattern on the furan ring and the presence of both cyano and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-6-14(18)17-15-12(10-16)9-13(19-15)11-7-4-3-5-8-11/h3-5,7-9H,2,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISTWXXYQSSSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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